ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate
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Overview
Description
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate typically involves multi-step organic reactions. The process begins with the preparation of the 1H-pyrrole core, followed by the introduction of the 1,2,4-oxadiazole ring and the 4-fluorophenyl group. The final step involves the acetylation of the glycine ester. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-({2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate
- Ethyl N-({2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate
Uniqueness
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents .
Biological Activity
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate (CAS Number: 1260936-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H17FN4O4 |
Molecular Weight | 372.3 g/mol |
CAS Number | 1260936-99-9 |
Synthesis
The synthesis of this compound involves multiple steps:
- Preparation of the Pyrrole Core : The synthesis begins with the formation of the 1H-pyrrole core.
- Introduction of the Oxadiazole Ring : The 1,2,4-oxadiazole ring is then introduced.
- Acetylation : Finally, the glycine ester is acetylated to yield the final product.
Each step requires specific reagents and conditions to ensure high yield and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated its effects on breast, colon, and lung cancer cell lines.
- Mechanism of Action : The exact mechanism remains under investigation; however, it is suggested that the activity may not be linked to common pathways such as inhibition of dihydrofolate reductase (DHFR) .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The interaction with microbial enzymes or cellular structures could potentially inhibit growth or induce cell death in pathogenic organisms .
The biological activity of this compound likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors within target cells.
- Pathway Modulation : These interactions could lead to modulation of key biological pathways involved in cell proliferation and survival.
Further research is required to elucidate the precise molecular targets and pathways affected by this compound.
Study on Antiproliferative Effects
A study published in a peer-reviewed journal demonstrated that derivatives related to ethyl N-{...} exhibited varying degrees of antiproliferative effects across different cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range against breast cancer cells .
Investigation of Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of similar oxadiazole derivatives. Results indicated that certain compounds within this class displayed significant activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
ethyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-2-26-16(25)10-20-15(24)11-23-9-3-4-14(23)18-21-17(22-27-18)12-5-7-13(19)8-6-12/h3-9H,2,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSYKRHMMOKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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